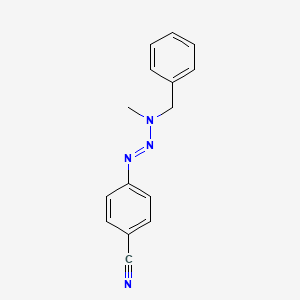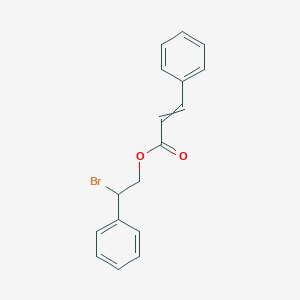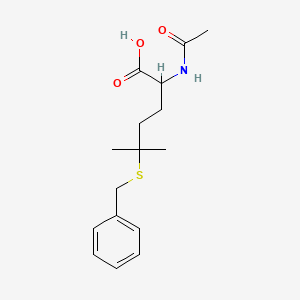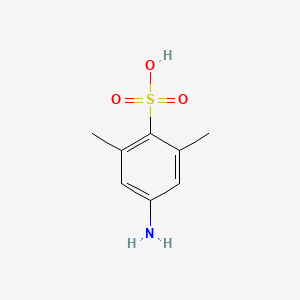
Siponic SK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siponic SK is a useful research compound. Its molecular formula is C5H10S and its molecular weight is 102.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Siponic SK involves several steps, each requiring specific reaction conditions. The exact synthetic routes are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound likely involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Siponic SK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products can include various derivatives and intermediates that may have distinct properties and applications.
Scientific Research Applications
Siponic SK has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, possibly through its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Siponic SK involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Siponic SK can be compared with other similar compounds, such as:
Siponic A: Known for its antimicrobial properties.
Siponic B: Investigated for its potential in cancer therapy.
Siponic C: Used in the synthesis of specialty polymers.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
69671-09-6 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
prop-1-ene;thiirane |
InChI |
InChI=1S/C3H6.C2H4S/c1-3-2;1-2-3-1/h3H,1H2,2H3;1-2H2 |
InChI Key |
ZNEOZZJDOIYIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C.C1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


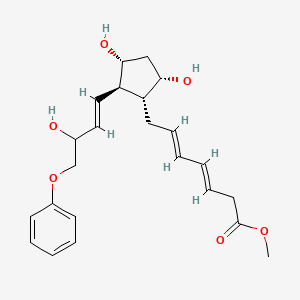
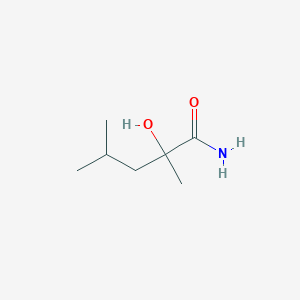
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
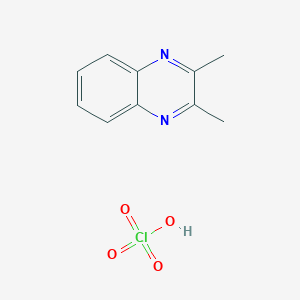
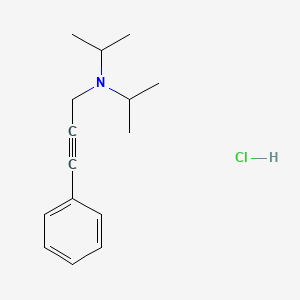
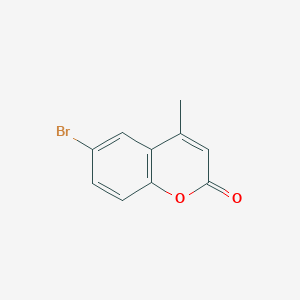

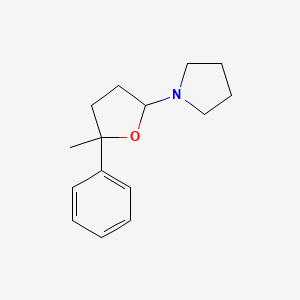
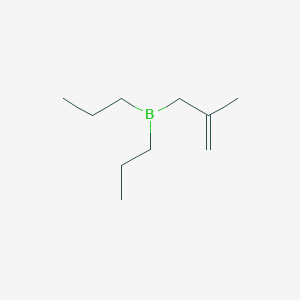
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
